molecular formula C20H22N2O5 B2483296 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide CAS No. 922128-32-3

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide

Cat. No. B2483296
CAS RN: 922128-32-3
M. Wt: 370.405
InChI Key: XDWUTUHUUQMJQJ-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals involved in various synthetic routes and potential applications in medicinal chemistry due to its complex molecular structure. The synthesis and analysis of similar structures have provided insights into novel therapeutic agents and the understanding of their interactions at the molecular level.

Synthesis Analysis

The synthesis of related 1,4-benzothiazepines and 1,4-benzoxazepines involves cyclizations of specific precursors under controlled conditions, showing the complexity and the precision required in synthesizing these compounds (Katritzky et al., 2001).

Molecular Structure Analysis

Structural analysis of similar compounds, such as the study on benzimidazole-tethered oxazepine heterocyclic hybrids, reveals the intricate interactions within these molecules, including charge distributions and potential regions of reactivity which are crucial for their biological activity (Almansour et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds demonstrate their potential in various biological applications. For instance, the development of potent serotonin-3 (5-HT3) receptor antagonists from related compounds shows the importance of structural specificity for biological activity (Harada et al., 1995).

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Benzoxazepines : The synthesis of 1,4-benzoxazepines involves cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones, producing novel compounds through Lewis acid-mediated reactions. This method provides a pathway to generate a variety of benzoxazepines, including those similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide (Katritzky et al., 2001).

Biomedical Applications

Alzheimer's Disease Imaging : Novel benzoxazole derivatives, structurally related to benzoxazepines, have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds show high affinity for β-amyloid aggregates and demonstrate potential as diagnostic tools for Alzheimer's disease (Cui et al., 2012).

Antibacterial and Anticancer Agents : Benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential as antibacterial and anticancer agents. These compounds exhibit notable activity against certain bacterial strains, particularly Gram-negative bacteria, and demonstrate cytotoxicity against lung and colon cancer cell lines, highlighting their potential in therapeutic applications (Kuntala et al., 2015).

Material Science : Benzoxazepine compounds have been involved in the development of novel aromatic polyimides, which exhibit high solubility and thermal stability. These materials have potential applications in the field of high-performance polymers and electronics (Butt et al., 2005).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-4-22-10-11-27-15-9-8-13(12-14(15)20(22)24)21-19(23)18-16(25-2)6-5-7-17(18)26-3/h5-9,12H,4,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWUTUHUUQMJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide

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